molecular formula C17H22Cl2N2O2 B4611683 N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4611683
M. Wt: 357.3 g/mol
InChI Key: FHWCAICDDRWWGR-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the carboxamide group: This step usually involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.

    Substitution with the 2,3-dichlorophenyl group: This can be done through a nucleophilic substitution reaction.

    Addition of the 2,2-dimethylpropanoyl group: This step involves the acylation of the piperidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its analgesic and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Pathways involved: The exact pathways depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2/c1-17(2,3)16(23)21-9-7-11(8-10-21)15(22)20-13-6-4-5-12(18)14(13)19/h4-6,11H,7-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWCAICDDRWWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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